molecular formula C40H54O3 B097544 Diadinoxanthin CAS No. 18457-54-0

Diadinoxanthin

Cat. No.: B097544
CAS No.: 18457-54-0
M. Wt: 582.9 g/mol
InChI Key: OGHZCSINIMWCSB-GHIQLMQGSA-N
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Description

Diadinoxanthin is a carotenoid pigment found predominantly in marine phytoplankton, particularly diatoms. It has the molecular formula C40H54O3 and is classified as a xanthophyll, a type of oxygenated carotenoid. This compound plays a crucial role in the photoprotection of these organisms by participating in the xanthophyll cycle, which helps dissipate excess light energy and protect the photosynthetic apparatus from damage .

Mechanism of Action

Target of Action

Diadinoxanthin is a xanthophyll pigment found in phytoplankton . Its primary targets are the photosynthetic machineries of these organisms . These machineries are responsible for the conversion of light energy into chemical energy, a process that is essential for the survival and growth of phytoplankton .

Mode of Action

This compound plays a crucial role in protecting these photosynthetic organisms against photoinhibition caused by absorption of excessive light energy . It achieves this by acting as a quencher of singlet oxygen and chlorophyll triplet states . This means that this compound absorbs the excess energy that would otherwise damage the photosynthetic apparatus, and safely dissipates it as heat .

Biochemical Pathways

This compound is part of the this compound cycle, an important short-term photoprotective mechanism in diatoms . This cycle involves the de-epoxidation of this compound to diatoxanthin under high light conditions, and the reverse reaction under low light conditions . The cycle serves to balance the energy input into the photosynthetic apparatus, preventing photodamage under high light conditions and ensuring efficient light harvesting under low light conditions .

Pharmacokinetics

It’s known that this compound can be efficiently extracted from diatoms using a four-step procedure, suggesting that it is readily bioavailable .

Result of Action

The action of this compound results in the protection of phytoplankton cells from photodamage, thereby promoting their survival and growth under varying light conditions . By quenching harmful reactive oxygen species and dissipating excess light energy, this compound helps maintain the integrity and functionality of the photosynthetic apparatus .

Action Environment

The action of this compound is influenced by environmental factors such as light intensity . Under high light conditions, more this compound is converted to diatoxanthin to deal with the excess energy . Conversely, under low light conditions, diatoxanthin is converted back to this compound to maximize light harvesting . This dynamic response to environmental light conditions enables phytoplankton to thrive in a variety of habitats .

Biochemical Analysis

Biochemical Properties

Diadinoxanthin interacts with various enzymes and proteins within the cell. It is involved in the xanthophyll cycle, a photoprotection mechanism in plant cells . This cycle involves the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin or this compound to diatoxanthin during periods of high light illumination .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in protecting cells from harmful effects of too much light energy . It is present in cells along with diatoxanthin (another xanthophyll), and is stockpiled in the cell to become available when needed .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the xanthophyll cycle. It is the inactive precursor of diatoxanthin, which is the active energy dissipator . The forward reaction of the xanthophyll cycles consists of the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin or this compound to diatoxanthin during periods of high light illumination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the content of carotenoids in cells cultured under green light for 7 days was higher than that under white light . The content of β-carotene, antheraxanthin, zeaxanthin, and this compound was increased by green light induction .

Metabolic Pathways

This compound is involved in the xanthophyll cycle, a key metabolic pathway in plant cells . The biosynthesis pathway to this compound and fucoxanthin is substantially more complex than anticipated and reveals this compound metabolism as the central regulatory hub connecting the photoprotective xanthophyll cycle and the formation of fucoxanthin .

Subcellular Localization

This compound is predominantly located in the plastids of cells The subcellular localization of this compound plays a crucial role in its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of diadinoxanthin in diatoms involves several enzymatic steps starting from β-carotene. The pathway includes the conversion of β-carotene to violaxanthin and neoxanthin, followed by the isomerization of neoxanthin to this compound. This process involves enzymes such as phytoene synthase, phytoene desaturase, ζ-carotene desaturase, and lycopene β-cyclase .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of diatom species like Phaeodactylum tricornutum under controlled conditions. The extraction process includes pigment extraction, saponification, separation by partition, and purification using open column chromatography. This method allows for the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diadinoxanthin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diadinoxanthin has several scientific research applications:

    Chemistry: It is studied for its unique photoprotective properties and its role in the xanthophyll cycle.

    Biology: this compound is crucial for understanding the photoprotective mechanisms in marine phytoplankton.

    Medicine: Research is ongoing to explore its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Industry: this compound is used in the production of natural pigments for food and cosmetics.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the xanthophyll cycle, providing a reversible mechanism for photoprotection in marine phytoplankton. Unlike fucoxanthin, which primarily functions in light-harvesting, this compound’s primary role is in dissipating excess light energy to prevent photodamage .

Properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHZCSINIMWCSB-GHIQLMQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015588
Record name Diadinoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18457-54-0
Record name Diadinoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18457-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diadinoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diadinoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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